molecular formula C20H38O B14505032 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol CAS No. 63250-45-3

4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol

Cat. No.: B14505032
CAS No.: 63250-45-3
M. Wt: 294.5 g/mol
InChI Key: GPUZMOURERWFDT-UHFFFAOYSA-N
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Description

4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is a complex organic compound with a unique structure It is a type of decahydronaphthalene derivative, characterized by its multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydrogenation: The initial step may involve the hydrogenation of a naphthalene derivative to form a decahydronaphthalene structure.

    Alkylation: Introduction of the methyl and heptyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the alkyl chains.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes.

Scientific Research Applications

4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The alkyl chains may also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • (1S,4aS,7R,8aS)-1,4a-Dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol
  • (4aS,7R)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-octahydronaphthalene

Uniqueness

4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is unique due to its specific arrangement of methyl and heptyl groups, as well as the presence of a hydroxyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63250-45-3

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

4a,8-dimethyl-2-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C20H38O/c1-14(2)8-6-9-15(3)17-11-13-20(5)12-7-10-16(4)18(20)19(17)21/h14-19,21H,6-13H2,1-5H3

InChI Key

GPUZMOURERWFDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C(C(CC2)C(C)CCCC(C)C)O)C

Origin of Product

United States

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